AZM475271

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Search Results: A search of scientific databases like PubMed and Google Scholar using the full chemical name yields no published research articles specifically focused on this compound.

- Patent Literature: There's a possibility that this compound might be described in patent applications, which can sometimes disclose novel chemical structures before they are published in the academic literature. However, patent databases require a paid subscription to access the full text of filings.

Moving Forward

- Chemical Similarity Search: Given the lack of specific research on this compound, a scientific investigation might involve identifying similar structures with known biological activities. Databases like PubChem () allow for structure similarity searches, which could lead to related compounds with documented research.

- Future Research: It's possible that this compound is under development by a pharmaceutical company and not yet publically disclosed. If this compound becomes commercially available or appears in future scientific publications, more details regarding its properties and potential applications will become available.

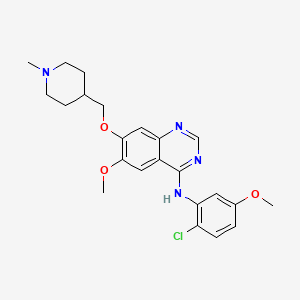

AZM475271 is a small molecule compound known for its role as a Src tyrosine kinase inhibitor. It is identified by the CAS number 476159-98-5 and has shown potential in reducing tumor size, vascularity, and metastasis in various cancer models, particularly in human pancreatic cells. This compound has garnered attention due to its ability to induce apoptosis and inhibit cancer cell growth, making it a candidate for therapeutic applications in oncology .

AZM475271 exhibits significant biological activity as an anticancer agent. Studies have demonstrated that it effectively reduces tumor growth and metastasis in vivo, particularly in models of pancreatic cancer. The compound has been shown to increase apoptosis rates in cancer cells through the modulation of various signaling pathways, including those involving integrins and guanosine triphosphatases (GTPases) which are crucial for cell adhesion and migration .

AZM475271 is primarily researched for its applications in cancer therapy. Its ability to inhibit Src tyrosine kinase makes it a promising candidate for treating various cancers, especially those characterized by aberrant Src signaling. Furthermore, its potential use extends to combination therapies with other anticancer agents to enhance therapeutic efficacy .

Interaction studies involving AZM475271 have focused on its effects on cellular signaling pathways. Research indicates that AZM475271 can modulate the activity of several proteins involved in focal adhesion and cytoskeletal dynamics, such as LIM domain kinases and GTPases. These interactions are crucial for understanding how AZM475271 exerts its anticancer effects and could inform future therapeutic strategies .

AZM475271 shares structural and functional similarities with other Src inhibitors but stands out due to its specific design targeting integrin α2β1 heterodimers. Below is a comparison with similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| SU6656 | Src tyrosine kinase inhibitor | Demonstrated synergy with Aurora kinases |

| Dasatinib | Multi-target kinase inhibitor | Broad spectrum against various kinases |

| Bosutinib | Src/Abl inhibitor | Selective for BCR-ABL fusion protein |

| AZD0530 | Src inhibitor | Focused on solid tumors |

AZM475271's specificity for certain integrin interactions may provide unique therapeutic advantages compared to these other compounds, particularly in tumor microenvironments where integrin signaling plays a pivotal role .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Ischenko I, Guba M, Yezhelyev M, Papyan A, Schmid G, Green T, Fennell M, Jauch KW, Bruns CJ. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer. Angiogenesis. 2007;10(3):167-82. Epub 2007 May 8. PubMed PMID: 17486419.

3: Yezhelyev MV, Koehl G, Guba M, Brabletz T, Jauch KW, Ryan A, Barge A, Green T, Fennell M, Bruns CJ. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice. Clin Cancer Res. 2004 Dec 1;10(23):8028-36. PubMed PMID: 15585638.